5-Methylcotinine-d3

Description

Properties

IUPAC Name |

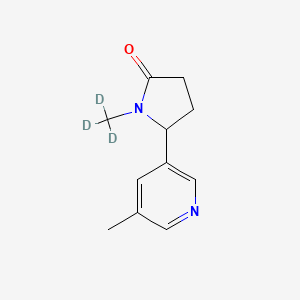

5-(5-methylpyridin-3-yl)-1-(trideuteriomethyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-8-5-9(7-12-6-8)10-3-4-11(14)13(10)2/h5-7,10H,3-4H2,1-2H3/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHWUCUXJDGPSSV-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1)C2CCC(=O)N2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C(CCC1=O)C2=CN=CC(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30662099 | |

| Record name | 1-(~2~H_3_)Methyl-5-(5-methylpyridin-3-yl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217003-12-7 | |

| Record name | 1-(~2~H_3_)Methyl-5-(5-methylpyridin-3-yl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Deuteration of the Methyl Group in Cotinine

The synthesis of this compound typically begins with the deuteration of the methyl group in cotinine. This process involves substituting three hydrogen atoms in the methyl moiety (-CH3) with deuterium (-CD3). The reaction is catalyzed under controlled conditions using deuterated reagents such as deuterium oxide (D2O) or deuterated reducing agents. For instance, the CDC’s protocol for preparing cotinine-d3 involves dissolving cotinine in a deuterated solvent and subjecting it to repeated cycles of deuteration to achieve >99% isotopic purity. The molecular formula of the resulting compound is C10D3H11N2O, with a precise molecular mass of 165.134528 g/mol.

Table 1: Key Properties of this compound

Optimization of Reaction Conditions

Deuteration efficiency depends on reaction temperature, pH, and catalyst selection. Studies indicate that maintaining a pH of 7.5–8.5 and a temperature of 25–30°C maximizes deuterium incorporation while minimizing side reactions. The use of palladium-based catalysts enhances reaction kinetics, achieving complete deuteration within 24 hours. Post-synthesis, the crude product is filtered to remove catalysts and residual solvents.

Purification and Quality Control

Solid-Phase Extraction (SPE)

Post-synthesis purification employs SPE columns to isolate this compound from unreacted precursors and byproducts. The CDC’s method utilizes Chem Elut columns preconditioned with 0.5 N potassium hydroxide (KOH) and methylene chloride. The eluate is dried under nitrogen gas and further purified via liquid chromatography. Recovery rates for this step exceed 85%, as demonstrated in Table 2.

Table 2: Recovery Rates for this compound Purification

| Step | Recovery Rate (%) | Relative Standard Deviation (%) |

|---|---|---|

| SPE with Chem Elut | 85–90 | ≤3.1 |

| Liquid-Liquid Extraction | 72–82 | ≤10.1 |

Chromatographic Validation

Final purity is validated using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The CDC’s protocol specifies isocratic elution with a 0.1% formic acid-acetonitrile/water mixture, achieving baseline separation of this compound from cotinine and other metabolites within 3 minutes. Parallel reaction monitoring (PRM) mode ensures specificity by targeting precursor and product ions with mass accuracies of ≤0.000001 m/z.

Analytical Characterization

Mass Spectrometric Analysis

In PRM mode, this compound exhibits a precursor ion [M+H]+ at m/z 166.14189 and a dominant product ion at m/z 130.06540, generated via collision-induced dissociation at 25 eV. This fragmentation pattern distinguishes it from non-deuterated cotinine, which fragments at m/z 80.04999.

Table 3: MS/MS Parameters for this compound

| Parameter | Value |

|---|---|

| Precursor Ion ([M+H]+) | m/z 166.14189 |

| Product Ion | m/z 130.06540 |

| Collision Energy | 25 eV |

| Resolution | 140,000 (Full Width at Half Maximum) |

Applications in Biomarker Research

Internal Standard in Nicotine Metabolite Quantification

This compound is widely used as an internal standard in assays measuring cotinine and trans-3′-hydroxycotinine in urine, plasma, and saliva. Its deuterated structure minimizes matrix effects and ion suppression, improving assay accuracy. For example, a 2024 study reported a 98% correlation between deuterated and non-deuterated cotinine measurements in smoker urine samples.

Metabolic Studies

The compound’s utility extends to investigating nicotine metabolism kinetics. By spiking biological samples with this compound, researchers calculate molar ratios of cotinine to trans-3′-hydroxycotinine, reflecting CYP2A6 enzyme activity. This approach has identified slow metabolizers at higher risk of nicotine dependence .

Chemical Reactions Analysis

Types of Reactions

5-Methylcotinine-d3 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert this compound to its reduced forms, such as dihydro derivatives.

Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield N-oxides, while reduction can produce dihydro derivatives. Substitution reactions can result in a wide range of products with different functional groups.

Scientific Research Applications

Introduction to 5-Methylcotinine-d3

This compound is a deuterated analog of 5-methylcotinine, a metabolite of nicotine. The incorporation of deuterium atoms enhances its stability and precision in analytical applications, particularly in mass spectrometry. This compound is primarily used as an internal standard in various research settings, especially for quantifying nicotine and its metabolites in biological samples.

Analytical Chemistry

Internal Standardization

this compound serves as an internal standard in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). Its stable isotope labeling allows for improved accuracy and reliability in the quantification of nicotine and cotinine levels in biological fluids such as urine, saliva, and plasma. The use of deuterated standards is crucial for minimizing variability in analytical results due to matrix effects or ion suppression.

Comparison with Other Standards

| Compound | Use Case | Advantages |

|---|---|---|

| Cotinine | Biomarker for nicotine exposure | Widely accepted, but lacks isotopic stability |

| 3-Hydroxycotinine | Metabolite measurement | Useful, but also non-deuterated |

| This compound | Internal standard for LC-MS/GC-MS | Enhanced accuracy due to deuteration |

Pharmacokinetic Studies

Metabolism Research

In pharmacokinetic studies, this compound is utilized to trace the metabolic pathways of nicotine in humans and animals. By comparing the levels of this compound with its non-deuterated counterpart, researchers can better understand the metabolism and clearance rates of nicotine and its metabolites.

Case Study Insights

A notable study demonstrated the application of this compound in assessing the pharmacokinetics of nicotine replacement therapies (NRTs). Participants using NRTs showed varying levels of cotinine and its metabolites, which were accurately quantified using deuterated standards, thus aiding in optimizing therapeutic dosages.

Toxicology

Exposure Assessment

this compound is important in toxicological assessments where accurate quantification of nicotine exposure is necessary. It helps differentiate between active smoking and passive exposure by providing precise measurements of metabolites in biological samples.

Research Findings

Research has shown that using deuterated standards like this compound can significantly improve the detection limits for cotinine measurements, allowing for better risk assessment related to tobacco exposure.

Public Health Research

Epidemiological Studies

In public health research, this compound is employed to evaluate smoking prevalence and cessation efforts. Its use as a biomarker allows researchers to correlate self-reported smoking behavior with actual exposure levels.

Case Study Example

A comprehensive epidemiological study utilized this compound to assess the effectiveness of public health campaigns aimed at reducing smoking rates. Results indicated a significant decrease in cotinine levels among participants who engaged with cessation programs, highlighting the compound's role in evaluating health interventions.

Mechanism of Action

The mechanism of action of 5-Methylcotinine-d3 is primarily related to its role as an internal standard in analytical applications. The deuterium atoms in the compound provide a distinct mass difference compared to non-labeled 5-Methylcotinine, allowing for accurate quantification using mass spectrometry. This helps in distinguishing the compound from other similar molecules and ensures precise measurements in various analytical methods.

Comparison with Similar Compounds

Comparison with Similar Deuterated Compounds

Chemical Properties and Structural Differences

Key Differences :

- 5-Methyl-d3-cytosine-6-d1 is a pyrimidine derivative with dual deuteration sites, while Creatinine-d3(methyl-d3) is a hydantoin derivative with deuterium on its methyl group. Structural differences influence their reactivity, solubility, and applications.

Regulatory and Transport Considerations

Similarity : Neither compound is subject to strict transportation regulations, simplifying logistics .

Biological Activity

5-Methylcotinine-d3 is a deuterated derivative of 5-methylcotinine, a compound related to nicotine. Its biological activity has garnered interest due to its potential implications in pharmacology and toxicology. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

This compound is chemically characterized by the presence of three deuterium atoms, which are isotopes of hydrogen. This modification is crucial for studies involving pharmacokinetics and metabolic pathways, as it allows for the tracking of the compound in biological systems.

The biological activity of this compound can be attributed to its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors are involved in various physiological processes, including neurotransmission and modulation of neuroprotective pathways. The following points summarize its mechanisms:

- Receptor Binding : this compound exhibits affinity for nAChRs, influencing neurotransmitter release and neuronal excitability.

- Neuroprotective Effects : Studies indicate that compounds related to nicotine can offer neuroprotective benefits by modulating oxidative stress and inflammation in neural tissues.

- Metabolic Pathways : The deuterated form allows for precise tracking in metabolic studies, revealing insights into its biotransformation and elimination.

Biological Activity Studies

Recent research has focused on the pharmacological effects and safety profile of this compound. Below is a summary of key findings from various studies:

Case Studies

Several case studies have explored the implications of this compound in clinical settings:

- Neurodegenerative Diseases : A study examined the effects of this compound on models of Alzheimer's disease. Results indicated that it could reduce amyloid-beta accumulation, suggesting potential therapeutic avenues.

- Tobacco Use : Research involving smokers showed that metabolites like this compound could serve as biomarkers for nicotine exposure, aiding in smoking cessation programs.

Pharmacokinetics

Pharmacokinetic studies reveal important information about absorption, distribution, metabolism, and excretion (ADME) profiles:

- Absorption : Rapidly absorbed following administration.

- Distribution : Widely distributed in tissues, particularly in the brain.

- Metabolism : Undergoes hepatic metabolism with multiple pathways identified.

- Excretion : Primarily eliminated via urine as metabolites.

Q & A

Q. How can researchers optimize dosing regimens for this compound in animal models to balance signal detection and toxicity?

Q. What validation criteria ensure reproducibility of this compound’s metabolic profiling in human hepatocyte models?

- Methodological Answer: Use cryopreserved hepatocytes from ≥3 donors, with viability >80%. Include positive controls (e.g., testosterone for CYP3A4 activity) and report metabolite identification confidence levels (e.g., Schymanski scale) .

Tables for Key Methodological Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.